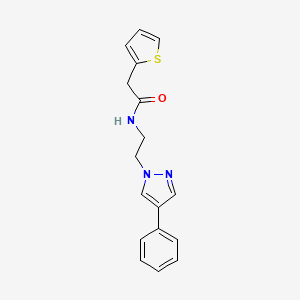
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4OS, with a molecular weight of 326.4 g/mol. The compound features a pyrazole ring, a thiophene moiety, and an acetamide group, contributing to its diverse biological interactions.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, a related study evaluated several thiophene-bearing pyrazole derivatives against various pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Staphylococcus epidermidis |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. A study focusing on similar pyrazole derivatives reported significant antiproliferative effects against MCF7 (breast cancer) and HePG2 (liver cancer) cell lines. The mechanism was attributed to the ability of these compounds to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Interaction with Enzymes/Receptors : The pyrazole ring may engage in hydrogen bonding or π-π interactions with biological targets, modulating their activity.
- Inhibition of Biofilm Formation : The compound has been noted for its ability to inhibit biofilm formation in bacterial pathogens, which is crucial for combating infections .
- Cytotoxic Effects : The structural components facilitate interactions with cellular components, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on Pyrazole Derivatives : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial strains .
- Antiproliferative Screening : Another investigation assessed the antiproliferative effect of related compounds against cancer cell lines, demonstrating significant cytotoxicity linked to structural modifications within the pyrazole framework .
属性
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(11-16-7-4-10-22-16)18-8-9-20-13-15(12-19-20)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDJWOWVKJVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














